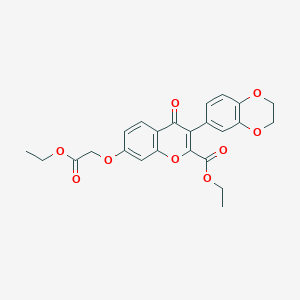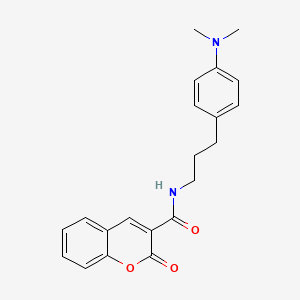
N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene core, a dimethylamino group, and a carboxamide moiety. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-(dimethylamino)benzaldehyde and 3-(2-oxo-2H-chromen-3-yl)propanoic acid.
Condensation Reaction: The aldehyde group of 4-(dimethylamino)benzaldehyde reacts with the carboxylic acid group of 3-(2-oxo-2H-chromen-3-yl)propanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form an intermediate.
Amidation: The intermediate undergoes amidation with ammonia or an amine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide has been investigated for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as a fluorescent probe for studying biological systems due to its chromene core.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, anticancer, and antimicrobial properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific optical or electronic properties.
作用机制
The mechanism by which N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxylate
- N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxylamide
Uniqueness
Compared to similar compounds, N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern and the presence of both a dimethylamino group and a carboxamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-23(2)17-11-9-15(10-12-17)6-5-13-22-20(24)18-14-16-7-3-4-8-19(16)26-21(18)25/h3-4,7-12,14H,5-6,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIDFRWEOGHSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2752586.png)
![N-[(2-methoxyphenyl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2752587.png)
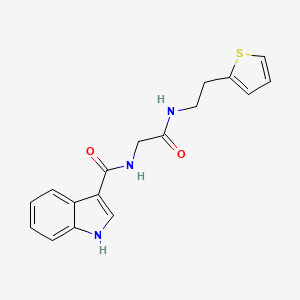
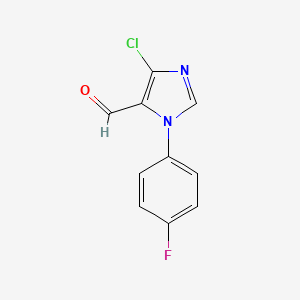

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2752594.png)
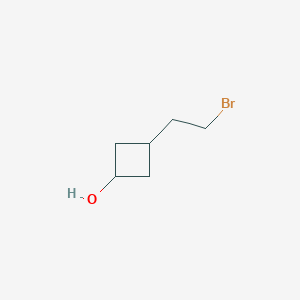
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-nitrobenzamide;hydrochloride](/img/structure/B2752597.png)
![3-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2752598.png)
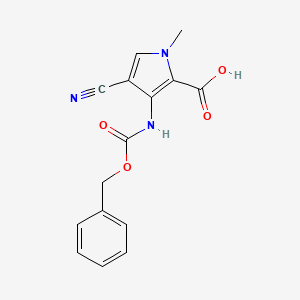
![3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-](/img/structure/B2752600.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2752605.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2752606.png)
